6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a chloro substituent at the 6-position and a pyridin-2-ylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Pyridin-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
Scientific Research Applications
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- 6-chloro-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- 6-chloro-2-(pyridin-2-ylethyl)pyridazin-3(2H)-one
Uniqueness
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group at the 2-position of the pyridazinone core may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKOWYFCTDXUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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